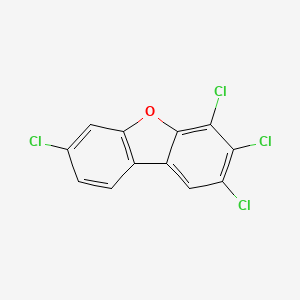

2,3,4,7-Tetrachlorodibenzofuran

Übersicht

Beschreibung

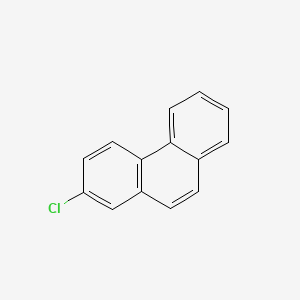

2,3,4,7-Tetrachlorodibenzofuran is a chlorinated organic compound that is part of a group of chemicals known as dibenzofurans. These compounds consist of two benzene rings fused to a central furan ring. The specific compound has four chlorine atoms attached at the 2, 3, 4, and 7 positions of this fused ring structure.

Synthesis Analysis

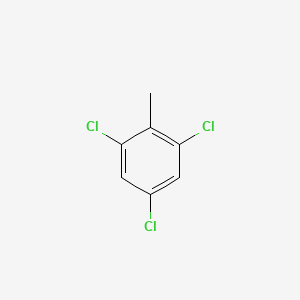

The synthesis of tetrachlorodibenzofuran isomers, excluding 1,2,8,9-TCDF, has been achieved through base-catalyzed cyclization of hydroxy-PCB precursors. The synthesized standards were found to have high purity levels, averaging over 94% . Another related compound, 1,2,3,4-tetrafluorodibenzofuran, was prepared from hexafluorobenzene and o-lithio-anisole, which then underwent an intramolecular nucleophilic substitution reaction to form the final product . Additionally, 2,3,4-Trichlorodibenzofuran, a closely related compound, was synthesized using chlorine-saturated carbon tetrachloride and further chemical reactions to achieve regiospecific labeling with chlorine-37 .

Molecular Structure Analysis

The molecular structure of tetrachlorodibenzofurans consists of a furan ring fused with two benzene rings, with chlorine atoms substituted at specific positions. The exact positions of these chlorine atoms can significantly influence the physical and chemical properties of the compound. The molecular ions of TCDFs were found to have the highest current in the 60-70 eV range, indicating the stability of the molecular ion under these conditions .

Chemical Reactions Analysis

Tetrachlorodibenzofurans can undergo various chemical reactions due to the presence of chlorine atoms, which can be reactive sites. For instance, 1,2,3,4-tetrafluorodibenzofuran, a structurally similar compound, was shown to undergo nucleophilic substitution reactions, where the fluorine atom at the 3-position was replaced by different nucleophiles . This indicates that the chlorine atoms in 2,3,4,7-tetrachlorodibenzofuran may also be reactive and could participate in similar substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrachlorodibenzofurans are influenced by the number and position of chlorine atoms. The chromatographic characterization of TCDFs revealed excellent agreement with previous qualitative assignments, suggesting that these compounds have distinct and identifiable chromatographic properties . The mass spectrometric response factors for TCDF molecular ions relative to the 2,3,7,8 isomer showed considerable variability, with values ranging from 0.42 to 2.9, which could be indicative of differences in their physical properties and behavior during mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Aryl Hydrocarbon Receptor as a Target for Chemotherapy

2,3,4,7-Tetrachlorodibenzofuran and related chlorinated aromatic compounds have been studied for their potential in treating estrogen receptor-negative breast cancer. These compounds act via the Aryl hydrocarbon receptor (AhR), inducing CYP1A1 activity and inhibiting cell proliferation in breast cancer cell lines. This suggests AhR as a potential drug target for this cancer type (Zhang et al., 2009).

Environmental and Health Risk Reevaluation

The World Health Organization reevaluated toxic equivalency factors (TEFs) for dioxin-like compounds, including polychlorinated biphenyls (PCBs) and polychlorinated dibenzofurans (PCDFs). Changes in TEF values were based on expert judgment and recent experimental data, highlighting the importance of accurately assessing environmental and health risks of these compounds (van den Berg et al., 2006).

Transcriptional Profiles Induced by AhR Agonists

Research on primary rat hepatocytes exposed to TCDF and related compounds demonstrated distinct gene expression profiles, suggesting congener-specific effects on gene expression. This insight helps understand the molecular basis of toxicity and the role of AhR in mediating these effects (Rowlands et al., 2011).

Bioavailability and Environmental Fate

Studies on the environmental fate and bioavailability of TCDF have shown its rapid redistribution to bottom sediments in aquatic environments. Understanding the behavior of such compounds in natural settings is crucial for assessing their ecological impact and guiding remediation efforts (Currie et al., 2000).

Hepatic Steatosis Induced by Exposure

Exposure to TCDF has been linked to hepatic steatosis (fatty liver disease) in male mice, highlighting the compound's potential to disrupt lipid homeostasis and induce liver toxicity. This research underscores the need for understanding the health implications of environmental pollutants (Yuan et al., 2019).

Mechanistic Insights into Environmental Degradation

Theoretical studies have explored the reaction mechanisms between TCDF and hydrogen peroxide, shedding light on the potential pathways for environmental degradation of such compounds. This knowledge can inform strategies for mitigating the persistence of dioxins in the environment (Bai et al., 2019).

Safety And Hazards

Zukünftige Richtungen

The potential role of the methylidyne radical (CH) in the transformation of TCDF has been explored . The reactivity of the CH radical toward the F- and Br-substituted TCDFs has also been investigated . These findings can enable us to better understand the reactivity of the CH radical toward organic pollutants analogous to TCDF in the atmosphere .

Eigenschaften

IUPAC Name |

2,3,4,7-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-1-2-6-7-4-8(14)10(15)11(16)12(7)17-9(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROFYOSLFHTGCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C(C(=C(C=C23)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232544 | |

| Record name | 2,3,4,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,7-Tetrachlorodibenzofuran | |

CAS RN |

83704-31-8 | |

| Record name | 2,3,4,7-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,7-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,7-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z881H17NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B1345109.png)